

# Addressing variability in ZQMT-10 clinical trial results

Author: BenchChem Technical Support Team. Date: December 2025



### **Technical Support Center: ZQMT Clinical Trials**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in clinical trial results for ZQMT, a Traditional Chinese Patent Medicine investigated as a complementary therapy for neovascular age-related macular degeneration (wet AMD).

#### Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in visual acuity improvement among patients in our ZQMT combination therapy trial. What are the potential contributing factors?

A1: Variability in patient responses is a known challenge in clinical trials. For ZQMT combination therapy, several factors can contribute to differing outcomes in visual acuity:

- Baseline Patient Characteristics: Differences in age, the initial severity of macular degeneration, and the presence of comorbidities can influence treatment response.[1]
   Stratified randomization based on these key characteristics can help create more uniform study populations.[1]
- Reader Variability: The interpretation of medical images, such as those used to assess
  retinal hemorrhage and fluid, is subjective and can vary between different readers (interreader variability) or even for the same reader at different times (intra-reader variability).[2]

#### Troubleshooting & Optimization





- Data Inconsistencies: Missing data from patient dropouts or incomplete reporting, as well as conflicting information from different data sources, can compromise the validity of results.[3]
- Protocol Complexity and Adherence: Complex clinical trial protocols can increase the risk of errors in data collection and reporting.[4] Ensuring all personnel are thoroughly trained on standardized procedures is crucial.[3]

Q2: How can we minimize reader variability in our imaging assessments for retinal hemorrhage, fluid, and lesion size?

A2: To reduce variability in imaging interpretation, consider the following strategies:

- Standardized Image Acquisition: Implement clear imaging acquisition guidelines (IAG) and an imaging review charter (IRC) to ensure consistency in how images are collected across all sites.[2]
- Centralized Reading: Employ a central reading team that is blinded to patient characteristics. This ensures uniform information is provided to each reader, reducing bias.[1][2]
- Performance Monitoring: Continuously monitor reader-specific performance throughout the trial using statistical measures like Kappa statistics for intra-reader agreement and concordance correlation coefficients for inter-reader reliability.[2]
- Leverage Technology: Consider using computer-assisted measurements, as studies have shown this can reduce inter-reader variability compared to manual measurements.

Q3: What are the reported side effects of ZQMT, and how can we manage them in our trial?

A3: While the clinical trial of ZQMT in combination with ranibizumab reported a safety profile equivalent to ranibizumab alone, it is important to be aware of potential adverse drug reactions (ADRs) associated with Traditional Chinese Medicine (TCM).[5][6] General ADRs from TCM can include allergic reactions (such as skin itch and drug eruption) and, in rare cases, anaphylactic shock.[7]

Management Strategies:

Thoroughly document all adverse events.



- For mild allergic reactions, symptomatic treatment may be appropriate.
- Have protocols in place to manage severe reactions like anaphylaxis immediately.
- Be aware of potential interactions with other medications, as improper concerted application of TCM and Western medicine can lead to ADRs.[7]

Q4: We are seeing a lower-than-expected reduction in the number of required ranibizumab injections. What could be the cause?

A4: The multicenter randomized clinical trial of ZQMT found that its administration significantly reduced the number of needed ranibizumab injections.[5][6] If you are not observing a similar effect, consider these possibilities:

- Patient Population: The specific patient population in your trial may have characteristics that make them less responsive to this particular benefit of ZQMT.
- Compliance: Ensure patients are adhering to the ZQMT dosing regimen as prescribed.
- Data Collection: Verify the accuracy of your data collection and analysis procedures for tracking ranibizumab injections.

# Troubleshooting Guides Guide 1: Addressing High Variability in Primary Efficacy Outcomes

This guide provides a step-by-step approach to identifying and mitigating sources of variability in your clinical trial data.



| Step | Action                                         | Detailed Instructions                                                                                                                                                                                     |
|------|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 1    | Review Data Collection and<br>Entry Procedures | Conduct an audit of your data collection and entry processes to identify potential sources of human error.[4] Implement automated data validation checks to flag inconsistencies during data entry.[3][8] |
| 2    | Analyze Subgroup Variations                    | Perform subgroup analyses to determine if variability is concentrated in specific patient populations (e.g., based on baseline BMI, age, or disease severity).[9]                                         |
| 3    | Assess Site-Specific Performance               | Compare outcomes across different study sites to identify any site-specific variability in data collection or protocol adherence.[4]                                                                      |
| 4    | Implement Standardized<br>Training             | Ensure all research staff receive consistent and thorough training on the study protocol and data collection methods to minimize procedural variations.[3]                                                |

### Guide 2: Investigating Inconsistent Secondary Endpoint Measurements

Use this guide to troubleshoot inconsistencies in secondary endpoints such as changes in retinal thickness and lesion area.



| Step | Action                                 | Detailed Instructions                                                                                                                    |
|------|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| 1    | Standardize Measurement<br>Techniques  | Ensure all sites are using the same equipment and standardized procedures for all measurements.[1]                                       |
| 2    | Blinded Data Review                    | Conduct a blinded review of a subset of the data by an independent committee to assess the consistency and accuracy of the measurements. |
| 3    | Statistical Analysis of<br>Variability | Use statistical methods to quantify the extent of variability and identify potential outliers or systematic biases in the data.          |
| 4    | Review Case Report Forms<br>(CRFs)     | Ensure that the CRFs are designed to capture all necessary data points consistently and without ambiguity.[4]                            |

#### **Data Presentation**

### **Table 1: Summary of ZQMT Clinical Trial Efficacy Outcomes**



| Outcome Measure                                               | Ranibizumab +<br>ZQMT Group      | Ranibizumab +<br>Placebo Group       | Key Finding                                                                          |
|---------------------------------------------------------------|----------------------------------|--------------------------------------|--------------------------------------------------------------------------------------|
| Mean Change in<br>Visual Acuity (at week<br>24)               | Non-inferior to<br>placebo group | Gained substantial number of letters | Combination therapy is as effective as monotherapy in improving visual acuity.[5][6] |
| Reduction in Retinal<br>Hemorrhage, Fluid,<br>and Lesion Size | Significant<br>improvement       | Less improvement                     | ZQMT provides additional therapeutic benefits in reducing retinal lesions.[5][6]     |
| Number of<br>Ranibizumab<br>Injections                        | Significantly reduced (P<0.0001) | Standard as-needed regimen           | ZQMT reduces the frequency of required ranibizumab injections.[5][6]                 |

#### **Experimental Protocols**

## Protocol: Multicenter Randomized Clinical Trial of ZQMT for Neovascular Age-Related Macular Degeneration

- Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[5]
- Participants: 144 patients with neovascular age-related macular degeneration.
- Intervention:
  - Group 1: Intravitreal ranibizumab treatment as needed plus ZQMT.[5]
  - Group 2: Intravitreal ranibizumab treatment as needed plus placebo.[5]
- Duration: 24 weeks.[5][6]
- Primary Outcome: Mean change in visual acuity at week 24 compared to baseline.[5][6]
- Secondary Outcomes:



- Change in foveal thickness.[6]
- Area of lesion, fluid on OCT, and area of hemorrhage.
- Dye leakage on angiography.[6]
- Total treatment cost.[6]
- Quality of life measurements.[6]

#### **Visualizations**





Click to download full resolution via product page

Caption: Factors contributing to clinical trial variability and mitigation strategies.



Click to download full resolution via product page

Caption: A logical workflow for troubleshooting variability in clinical trial outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. youtube.com [youtube.com]
- 2. banook.com [banook.com]
- 3. ccrps.org [ccrps.org]
- 4. blog.cloudbyz.com [blog.cloudbyz.com]
- 5. A Traditional Chinese Patent Medicine ZQMT for Neovascular Age- Related Macular Degeneration: A Multicenter Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



- 7. Analysis of the adverse reactions induced by natural product-derived drugs PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicalpursuit.com [clinicalpursuit.com]
- 9. Quantitative analysis of the efficacy characteristics and influencing factors of weight loss drugs in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Addressing variability in ZQMT-10 clinical trial results].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620674#addressing-variability-in-zqmt-10-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com